![molecular formula C27H25ClN4O3 B2593732 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-83-6](/img/no-structure.png)
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis typically involves techniques such as NMR, LCMS, and FT-IR . These techniques can provide detailed information about the structure and properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the piperazine ring can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These might include determining its solubility, melting point, boiling point, and other relevant properties.Aplicaciones Científicas De Investigación
- Implications : These derivatives hold promise as potential anti-TB agents and warrant further development .
Anti-Tubercular Activity
Central Nervous System (CNS) Effects
Safety and Hazards
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(4-chlorophenyl)piperazine-1-carboxylic acid with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-(4-chlorophenyl)piperazine-1-carboxylic acid", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent (e.g. EDC, DCC)", "Solvent (e.g. DMF, DMSO)" ], "Reaction": [ "Step 1: Activation of carboxylic acid - The carboxylic acid group of 4-(4-chlorophenyl)piperazine-1-carboxylic acid is activated using a coupling agent such as EDC or DCC in the presence of a solvent such as DMF or DMSO.", "Step 2: Addition of quinazolinedione - 3-phenethyl-2,4(1H,3H)-quinazolinedione is added to the reaction mixture and allowed to react with the activated carboxylic acid group to form an intermediate.", "Step 3: Cyclization - The intermediate is subjected to cyclization under appropriate conditions to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 4: Purification - The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
892282-83-6 |
Nombre del producto |
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H25ClN4O3 |
Peso molecular |
488.97 |
Nombre IUPAC |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
Clave InChI |
VYQVVRBCOYJBOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.